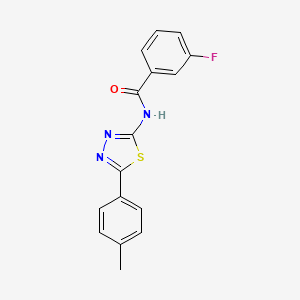

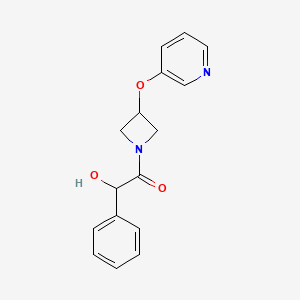

3-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family of compounds, which have been extensively studied for their diverse biological activities. In

Applications De Recherche Scientifique

Antitumor Activity

Benzamide derivatives, such as MS-27-275, have shown marked antitumor activity in vivo against human tumors. These compounds act as inhibitors of histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines, which leads to changes in cell cycle distribution and potentially contributes to their antitumor efficacy (Saito et al., 1999).

Optoelectronic Applications

In the field of materials science, benzothiadiazole derivatives, like those synthesized by Chen et al. (2016), have been employed in creating high-performance optoelectronic semiconductors. These compounds have been utilized in applications such as transistors, solar cells, photodetectors, and thermoelectrics, demonstrating their versatility and importance in advancing electronic device technology (Chen et al., 2016).

Fluorescence Studies

Research on fluorescence effects of thiadiazole derivatives in aqueous solutions has highlighted their interesting fluorescence characteristics, such as dual fluorescence and distinct fluorescence emissions. These effects have been attributed to aggregation factors and charge transfer effects, which are significant for developing new fluorescent materials and sensors (Matwijczuk et al., 2018).

Antimicrobial Activity

Some novel fluorinated thiadiazole derivatives have shown promising antimicrobial properties. For instance, the synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives revealed good to moderate activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).

Radiosynthesis Applications

The automated radiosynthesis of fluorine-labeled tracers, like [18F]FMISO and [18F]PM-PBB3, for clinical imaging of hypoxia and tau pathology, respectively, showcases the application of fluorine derivatives in medical diagnostics. These tracers were produced using fluorine-18, highlighting the role of fluorine derivatives in enhancing the capabilities of positron emission tomography (PET) imaging (Ohkubo et al., 2021).

Propriétés

IUPAC Name |

3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c1-10-5-7-11(8-6-10)15-19-20-16(22-15)18-14(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMSQIUAENSBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2670327.png)

![3-[(5-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2670328.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2670330.png)

![2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2670333.png)

![5-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2670336.png)

![rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2670338.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2670342.png)

![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)